molecular formula C5H8N2O3 B6603999 4-methyl-2-oxoimidazolidine-4-carboxylicacid CAS No. 2248284-31-1

4-methyl-2-oxoimidazolidine-4-carboxylicacid

Cat. No.: B6603999
CAS No.: 2248284-31-1
M. Wt: 144.13 g/mol
InChI Key: ZFMPNMSSCFSFFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-methyl-2-oxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-methyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-methyl-2-oxoimidazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a precursor to imidapril, it inhibits the angiotensin-converting enzyme, leading to a decrease in blood pressure . The compound’s structure allows it to form hydrogen bonds, which are crucial for its biological activity .

Comparison with Similar Compounds

4-methyl-2-oxoimidazolidine-4-carboxylic acid is similar to other heterocyclic amino acid derivatives, such as pyroglutamic acid and imidapril . its unique structure and ability to form hydrogen bonds make it distinct. Other similar compounds include:

This compound’s unique properties and diverse applications make it a valuable subject of scientific research and industrial use.

Biological Activity

4-Methyl-2-oxoimidazolidine-4-carboxylic acid, also known as a derivative of imidazolidine, has garnered attention in scientific research due to its potential biological activities. This compound is structurally related to naturally occurring amino acids and plays a significant role in various biochemical pathways.

  • Molecular Formula : C5H8N2O3
  • CAS Number : 2248284-31-1
  • Structure : The compound features a unique imidazolidine ring with a carboxylic acid functional group, making it a heterocyclic amino acid derivative.

Synthesis

The synthesis of 4-methyl-2-oxoimidazolidine-4-carboxylic acid typically involves:

  • Reaction of 2-amino-3-(methylamino)propionic acid with phosgene.
  • Treatment with aqueous sodium bicarbonate followed by ion exchange to yield the free acid.

The biological activity of 4-methyl-2-oxoimidazolidine-4-carboxylic acid is primarily attributed to its interaction with various molecular targets:

  • Angiotensin-Converting Enzyme (ACE) Inhibition : As a metabolite of imidapril, this compound inhibits ACE, leading to reduced blood pressure and potential therapeutic effects in hypertension management .
  • Matrix Metalloproteinase (MMP) Inhibition : Variants of this compound have been shown to inhibit MMP-13, which is involved in extracellular matrix remodeling and has implications in cancer metastasis and tissue repair .

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

  • Anti-inflammatory Activity : In animal models, the compound demonstrated significant anti-inflammatory effects, comparable to established anti-inflammatory drugs like Diclofenac .
  • Analgesic Effects : The compound has been reported to increase pain thresholds in experimental settings, indicating potential analgesic properties .

Case Studies

  • Inflammation Model : A study using carrageenan-induced inflammation in rats found that the administration of 4-methyl-2-oxoimidazolidine-4-carboxylic acid resulted in a marked reduction in edema and improved pain responses compared to control groups .
  • ACE Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits ACE activity, leading to decreased angiotensin II levels, which is crucial for blood pressure regulation .

Data Table

Biological ActivityMechanismReference
ACE InhibitionReduces blood pressure by inhibiting ACE activity
Anti-inflammatoryReduces edema in inflammation models
AnalgesicIncreases pain threshold in experimental models
MMP InhibitionInhibits MMP-13, affecting tissue remodeling

Properties

IUPAC Name

4-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-5(3(8)9)2-6-4(10)7-5/h2H2,1H3,(H,8,9)(H2,6,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMPNMSSCFSFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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